molecular formula C14H13FN2O B2861451 (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 2034378-20-4

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2861451
CAS No.: 2034378-20-4
M. Wt: 244.269
InChI Key: LPYPYAUCYRUCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound with the molecular formula C14H13FN2O and a molecular weight of 244.269 g/mol. This compound features a fluoromethyl group attached to an azetidine ring, which is further connected to an isoquinoline moiety through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone typically involves the following steps:

    N-Alkylation of Azetidine: The azetidine ring is alkylated with a fluoromethyl group under mild conditions to form the intermediate (3-(Fluoromethyl)azetidin-1-yl).

    Coupling with Isoquinoline: The intermediate is then coupled with isoquinoline through a methanone linkage.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the isoquinoline moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific structural features, such as the fluoromethyl group and the azetidine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-7-10-8-17(9-10)14(18)13-12-4-2-1-3-11(12)5-6-16-13/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYPYAUCYRUCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.